molecular formula C16H15NO6 B5566839 5-HYDROXY-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID

5-HYDROXY-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID

Cat. No.: B5566839
M. Wt: 317.29 g/mol
InChI Key: INJNHVCOQAARDV-UHFFFAOYSA-N
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Description

This compound has a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-HYDROXY-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID typically involves the reaction of 5-hydroxy-2-aminobenzoic acid with 4-methoxyphenoxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production might also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-HYDROXY-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine under reducing conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of 5-oxo-2-[2-(4-methoxyphenoxy)acetamido]benzoic acid.

    Reduction: Formation of 5-hydroxy-2-[2-(4-methoxyphenoxy)ethylamino]benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used in chemical modification and adsorption studies for the removal of heavy metals from aqueous solutions.

    Biology: Research into the biosynthesis of natural products related to benzoic acid derivatives.

    Medicine: Studies on antioxidant activity and potential pharmaceutical applications.

    Industry: Applications in materials science, including the development of liquid crystalline and fire retardant molecules.

Mechanism of Action

The mechanism by which 5-HYDROXY-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID exerts its effects involves its interaction with various molecular targets and pathways. For example, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with specific enzymes or receptors, modulating their activity and leading to various biochemical and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-HYDROXY-2-[2-(2-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID
  • 5-HYDROXY-2-[2-(3-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID
  • 5-HYDROXY-2-[2-(4-ETHOXYPHENOXY)ACETAMIDO]BENZOIC ACID

Uniqueness

5-HYDROXY-2-[2-(4-METHOXYPHENOXY)ACETAMIDO]BENZOIC ACID is unique due to its specific structural features, such as the presence of the 4-methoxyphenoxy group, which may confer distinct biochemical and physiological properties compared to similar compounds. This uniqueness makes it a valuable tool for specific research applications.

Properties

IUPAC Name

5-hydroxy-2-[[2-(4-methoxyphenoxy)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-22-11-3-5-12(6-4-11)23-9-15(19)17-14-7-2-10(18)8-13(14)16(20)21/h2-8,18H,9H2,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJNHVCOQAARDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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